5-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline
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Overview
Description
5-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-nitroaniline with ethylenediamine, followed by reduction to form the desired imidazole derivative. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted imidazole compounds.
Scientific Research Applications
5-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-dihydro-1H-imidazol-2-yl)phenol
- 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
Uniqueness
5-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
5-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline |
InChI |
InChI=1S/C9H10ClN3/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5H,3-4,11H2,(H,12,13) |
InChI Key |
BCZJUMMZMIOOPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
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